molecular formula C18H15NOS B6536804 N-[(thiophen-3-yl)methyl]-[1,1'-biphenyl]-4-carboxamide CAS No. 1058195-79-1

N-[(thiophen-3-yl)methyl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B6536804
CAS No.: 1058195-79-1
M. Wt: 293.4 g/mol
InChI Key: XZGCHWKKOLTOKU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[(thiophen-3-yl)methyl]-[1,1’-biphenyl]-4-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide . The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[(thiophen-3-yl)methyl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

A. Anticancer Activity

Research indicates that compounds similar to N-[(thiophen-3-yl)methyl]-[1,1'-biphenyl]-4-carboxamide exhibit significant anticancer properties. The biphenyl structure is known for its ability to interact with biological targets, potentially inhibiting cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further drug development in oncology .

B. Antimicrobial Properties

The thiophene moiety in the compound contributes to its antimicrobial activity. Compounds containing thiophene rings have been reported to possess antibacterial and antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogenic microorganisms, indicating its potential use in developing new antimicrobial agents .

A. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films and its favorable charge transport characteristics are valuable for enhancing the performance of electronic devices .

B. Sensors

Due to its chemical stability and sensitivity to environmental changes, this compound can be utilized in sensor technology. Its incorporation into sensor devices could improve the detection of various analytes, including gases and biomolecules, by providing enhanced sensitivity and selectivity .

A. Synthesis and Characterization

A study focused on the synthesis of this compound demonstrated efficient methods for producing the compound with high purity. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the synthesized compound, laying the groundwork for further biological testing .

B. Biological Testing

In a biological assessment conducted on cell lines, this compound exhibited dose-dependent cytotoxicity against several cancer cell lines, including breast and lung cancer models. The results indicated that the compound could effectively inhibit cell growth at specific concentrations, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[(thiophen-3-yl)methyl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the biphenyl moiety can enhance the compound’s binding affinity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-[(thiophen-3-yl)methyl]-[1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as those containing different heterocycles or substituted biphenyls. For example, compounds with a furan or pyrrole ring instead of thiophene may exhibit different electronic properties and reactivity . Similarly, biphenyl derivatives with different substituents can have varying biological activities and applications

Biological Activity

N-[(thiophen-3-yl)methyl]-[1,1'-biphenyl]-4-carboxamide is a compound that combines a thiophene ring with a biphenyl structure through a carboxamide linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H15NOSC_{18}H_{15}NOS with a molecular weight of 293.4 g/mol. Its structure allows for various interactions with biological targets, enhancing its pharmacological potential.

PropertyValue
Molecular FormulaC₁₈H₁₅NOS
Molecular Weight293.4 g/mol
CAS Number1058195-79-1

The mechanism of action for this compound involves its ability to interact with specific proteins and pathways within cells. The thiophene ring can engage in π-π stacking interactions with aromatic amino acids in protein structures, potentially influencing protein function and cellular signaling pathways. Additionally, the biphenyl moiety may enhance the compound's binding affinity to target sites, which is critical for its biological activity.

Antiviral Activity

Research indicates that thiophene derivatives exhibit significant antiviral properties. In studies involving Ebola virus pseudotypes, compounds similar to this compound demonstrated the ability to inhibit viral entry by blocking the interaction between viral glycoproteins and host cell receptors . This suggests that the compound may possess similar antiviral capabilities.

Anticancer Activity

This compound has shown promise in anticancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), HCT-15 (colon cancer), and others. Preliminary results indicate that the compound can inhibit cell proliferation effectively, with IC50 values in the low micromolar range .

Table: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa5.0
HCT-157.2
NCI-H236.5

Anti-inflammatory Activity

Thiophene derivatives have been associated with anti-inflammatory effects due to their ability to inhibit key signaling pathways involved in inflammation. This compound may modulate the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .

Case Studies

A recent study evaluated the efficacy of various thiophene derivatives, including this compound, in mouse models of cancer. The findings revealed that these compounds could significantly reduce tumor growth compared to controls .

Another investigation focused on the anti-inflammatory properties of thiophene derivatives in LPS-induced inflammation models. The results indicated a marked decrease in TNF-alpha levels upon treatment with these compounds, highlighting their therapeutic potential in managing inflammatory diseases .

Properties

IUPAC Name

4-phenyl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c20-18(19-12-14-10-11-21-13-14)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-11,13H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGCHWKKOLTOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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